molecular formula C11H8O3 B1298627 3-Formyl-6-methylchromone CAS No. 42059-81-4

3-Formyl-6-methylchromone

Cat. No. B1298627
CAS RN: 42059-81-4
M. Wt: 188.18 g/mol
InChI Key: GBWMIOYSMWCYIZ-UHFFFAOYSA-N
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Description

3-Formyl-6-methylchromone is a versatile organic compound that serves as a key building block in the synthesis of various heterocyclic systems. It is characterized by the presence of a formyl group at the third position and a methyl group at the sixth position on the chromone backbone. The compound is known for its reactivity towards condensation reactions with carbon and nitrogen nucleophiles, which allows for the creation of a wide array of structurally diverse and potentially biologically active molecules .

Synthesis Analysis

The synthesis of derivatives of 3-form

Scientific Research Applications

Synthetic and Mechanistic Study

  • Specific Scientific Field : Organic Chemistry .
  • Summary of the Application : 3-Formyl-6-methylchromone is used in a three-component reaction with primary amines and secondary phosphine oxides. This reaction is a catalyst-free approach for the synthesis of chromonyl-substituted α-aminophosphine oxides .
  • Methods of Application or Experimental Procedures : The reaction is carried out at ambient temperature. When the reaction is performed with aliphatic amines or aminoalcohols at a higher temperature (80 °C), phosphinoyl-functionalized 3-aminomethylene chromanones are formed instead of the corresponding chromonyl-substituted α-aminophosphine oxides .
  • Results or Outcomes : Detailed experimental and quantum chemical studies were performed to study the transformation. Moreover, the in vitro cytotoxicity of phosphinoyl-functionalized 3-aminomethylene chromanones was also investigated in three different cell lines .

Anti-Proliferative Action

  • Specific Scientific Field : Pharmacology .
  • Summary of the Application : 3-Formyl-6-methylchromone has been investigated for its anti-proliferative action on the MDR human colon cancer and mouse lymphoma .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not mentioned in the source .
  • Results or Outcomes : The specific results or outcomes are not mentioned in the source .

Preparation of Schiff’s Bases

  • Specific Scientific Field : Organic Chemistry .
  • Summary of the Application : 3-Formyl-6-methylchromone is used in the preparation of a series of Schiff’s bases .
  • Methods of Application or Experimental Procedures : The compound reacts with aromatic sulfonamides, such as sulfanilamide, homosulfanilamide, 4-aminoethyl-benzenesulfonamide, a pyrimidinyl-substituted sulfanilamide derivative, sulfaguanidine, and 4-amino-6-trifluoromethyl-benzene-1,3-disulfonamide to form Schiff’s bases .
  • Results or Outcomes : The specific results or outcomes are not mentioned in the source .

Safety And Hazards

The safety data sheet for 3-Formyl-6-methylchromone suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin, eyes, and clothing . It is recommended to use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

6-methyl-4-oxochromene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O3/c1-7-2-3-10-9(4-7)11(13)8(5-12)6-14-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBWMIOYSMWCYIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC=C(C2=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30350964
Record name 3-Formyl-6-methylchromone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Formyl-6-methylchromone

CAS RN

42059-81-4
Record name 3-Formyl-6-methylchromone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Formyl-6-methylchromone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
102
Citations
N Popovics-Tóth, TDT Bao, Á Tajti, B Mátravölgyi… - ACS …, 2022 - ACS Publications
… No reaction occurred when 3-formyl-6-methylchromone and secondary phosphine oxides were reacted with aromatic amines in the absence of any catalyst. Applying a basic catalyst, …
Number of citations: 1 pubs.acs.org
DC Ilies, E Pahontu, S Shova, R Georgescu, N Stanica… - Polyhedron, 2014 - Elsevier
… In the present paper we report the synthesis and characterization of a new thiosemicarbazone derived from 3-formyl-6-methylchromone (HL) and also the study of the chelating behavior …
Number of citations: 36 www.sciencedirect.com
M Kawase, T Tanaka, H Kan, S Tani, H Nakashima… - in vivo, 2007 - iv.iiarjournals.org
Several 3-formylchromone derivatives were examined for their tumor cell-cytotoxic, anti-Helicobacter pylori, urease inhibitory and anti-HIV activity. Comparing their relative cytotoxicity …
Number of citations: 40 iv.iiarjournals.org
M Geena - 2016 - repository-tnmgrmu.ac.in
INTRODUCTION:Carcinoma is the leading cause of premature death in the world. Due to the rapid advancement in cancer diagnosis and therapy, the life expectancy and survival rate …
Number of citations: 3 repository-tnmgrmu.ac.in
H Flores, YI López, P Amador - Thermochimica acta, 2006 - Elsevier
… The enthalpies of combustion of 3-formylchromone (3F), 3-formyl-6-methylchromone (3F6M) and 3-formyl-6-isopropylchromone (3F6I) were determined by combustion calorimetry. The …
Number of citations: 11 www.sciencedirect.com
LV Tamayo, AF Santos, IP Ferreira, VG Santos… - BioMetals, 2017 - Springer
… 3-formyl-6-methylchromone-phenyl hydrazone (HCrPh, HL1) and 3-formyl-6-methylchromone-… amounts (1 mmol) of 3-formyl-6-methylchromone with the desired hydrazide in methanol …
Number of citations: 15 link.springer.com
SK Ghumbre, AV Patil, AS Renge, SA Dake… - Anti-Infective …, 2022 - ingentaconnect.com
… Schiff bases derived from 3-formyl-6methylchromone and their Ni(II), Cu(II), Co(II) and Fe(III) complexes showed remarkable antibacterial and antifungal activity [25, 26]. …
Number of citations: 0 www.ingentaconnect.com
F Abebe, P Perkins, R Shaw, S Tadesse - Journal of molecular structure, 2020 - Elsevier
… Two new chemosensors, rhodamine B derivative bearing 3-formyl-6-nitrochromone (L 1 ) and 3-formyl-6-methylchromone (L 2 ) units were designed and synthesized using microwave …
Number of citations: 49 www.sciencedirect.com
H Flores, F Ramos, J Rodríguez-Santiago… - Thermochimica …, 2023 - Elsevier
… of 3-formylchromone and 3-formyl-6-methylchromone using isothermal thermogravimetry. … of 3-formylchromone and 3-formyl-6-methylchromone using anthracene as the calibrating …
Number of citations: 0 www.sciencedirect.com
FM Dean, RS Johnson - Journal of the Chemical Society, Perkin …, 1981 - pubs.rsc.org
… We have indeed observed the survival of the formyl group, but only with diazoethane, which converted 3-formyl-6methylchromone (7a) mainly into the 2-alkyl derivative (7b). On the …
Number of citations: 28 pubs.rsc.org

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